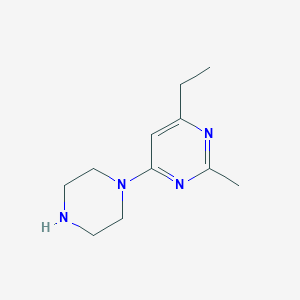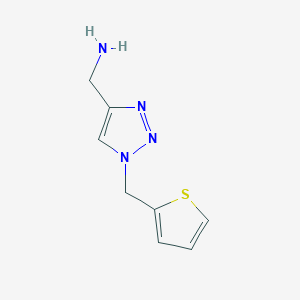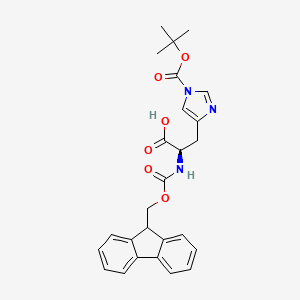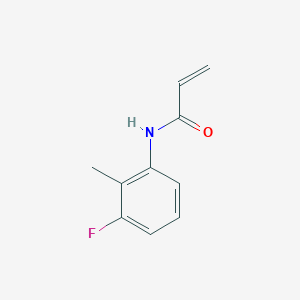
1-(2,4-Dimethylbenzyl)pyrrolidine-3-carboxylic acid
描述
1-(2,4-Dimethylbenzyl)pyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C14H19NO2 and a molecular weight of 233.31 g/mol . This compound features a pyrrolidine ring substituted with a 2,4-dimethylbenzyl group and a carboxylic acid group. Its unique structure makes it a valuable tool in various scientific studies, enabling advancements across disciplines such as drug development, catalysis, and material science.
准备方法
The synthesis of 1-(2,4-Dimethylbenzyl)pyrrolidine-3-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the 2,4-dimethylbenzyl group and the carboxylic acid functionality. One common synthetic route includes:
Ring Construction: The pyrrolidine ring can be synthesized from cyclic or acyclic precursors under specific reaction conditions.
Functionalization: The preformed pyrrolidine ring is then functionalized by introducing the 2,4-dimethylbenzyl group and the carboxylic acid group.
Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
化学反应分析
1-(2,4-Dimethylbenzyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under suitable conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(2,4-Dimethylbenzyl)pyrrolidine-3-carboxylic acid holds immense potential for scientific research. Its unique structure and properties make it a valuable tool in various fields:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in catalysis and material science for developing new materials and catalysts.
作用机制
The mechanism by which 1-(2,4-Dimethylbenzyl)pyrrolidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and the 2,4-dimethylbenzyl group contribute to its binding affinity and selectivity towards certain biological targets. The carboxylic acid group may play a role in its reactivity and interaction with enzymes and receptors .
相似化合物的比较
1-(2,4-Dimethylbenzyl)pyrrolidine-3-carboxylic acid can be compared with other pyrrolidine derivatives such as:
Pyrrolizines: These compounds have a similar pyrrolidine ring but differ in their substituents and biological activities.
Pyrrolidine-2-one: This derivative features a carbonyl group at the 2-position, leading to different chemical and biological properties.
Pyrrolidine-2,5-diones: These compounds have two carbonyl groups, which significantly alter their reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrrolidine derivatives.
属性
IUPAC Name |
1-[(2,4-dimethylphenyl)methyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-10-3-4-12(11(2)7-10)8-15-6-5-13(9-15)14(16)17/h3-4,7,13H,5-6,8-9H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWFXCSMPBHTIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCC(C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{4-[2-(4-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride](/img/structure/B1466302.png)
![4-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1466303.png)






![Tert-butyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine](/img/structure/B1466313.png)
![[1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1466316.png)




